molecular formula C18H20ClFN2O2S B4723800 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine

Cat. No. B4723800
M. Wt: 382.9 g/mol
InChI Key: UCBDCIKWTIATMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which play a crucial role in immune response. TAK-659 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine exerts its therapeutic effects by selectively inhibiting BTK, which is a key enzyme involved in B cell development and activation. BTK is a crucial component of the B cell receptor signaling pathway, and its inhibition leads to the suppression of B cell proliferation and survival. This results in the reduction of autoantibody production and inflammation in autoimmune disorders, as well as the inhibition of tumor growth and metastasis in cancer.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 6 hours. 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has several advantages as a research tool, including its high selectivity and potency for BTK inhibition, as well as its favorable pharmacokinetic profile. However, it is important to note that 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine is a small molecule inhibitor and may not fully recapitulate the complex biological processes involved in disease pathogenesis. Additionally, the use of 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine in lab experiments may be limited by its availability and cost.

Future Directions

There are several potential future directions for 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine research, including the development of combination therapies with other targeted agents or immunotherapies in cancer. In autoimmune disorders, 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine may be studied in combination with other disease-modifying drugs to improve treatment outcomes. Additionally, further studies may explore the potential of 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine in other diseases, such as multiple sclerosis and primary immunodeficiency disorders.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has been extensively studied for its therapeutic potential in various diseases. In cancer, 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has shown promising results in preclinical studies as a potential treatment for B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. 1-(5-chloro-2-methylphenyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine has also been studied in autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing inflammation and improving disease outcomes.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c1-14-6-7-16(19)12-18(14)21-8-10-22(11-9-21)25(23,24)13-15-4-2-3-5-17(15)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBDCIKWTIATMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.